molecular formula C21H30N6O2S B5970117 2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE

2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE

Cat. No.: B5970117
M. Wt: 430.6 g/mol
InChI Key: JHKOXAODRMZKKZ-UHFFFAOYSA-N
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Description

2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with piperazine and methylbenzenesulfonyl groups

Properties

IUPAC Name

2-methyl-4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O2S/c1-17-5-4-6-19(15-17)30(28,29)27-13-11-26(12-14-27)21-16-20(22-18(2)23-21)25-9-7-24(3)8-10-25/h4-6,15-16H,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKOXAODRMZKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The piperazine and methylbenzenesulfonyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include piperazine, methylbenzenesulfonyl chloride, and various solvents such as chloroform and methanol .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This might include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine or pyrimidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s interactions with biological targets make it useful in studying cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways, leading to changes in cellular function. For example, the compound may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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